molecular formula C6H15NO3<br>C6H15NO3<br>(CH2OHCH2)3N B1662121 Triethanolamine CAS No. 102-71-6

Triethanolamine

Cat. No. B1662121
Key on ui cas rn: 102-71-6
M. Wt: 149.19 g/mol
InChI Key: GSEJCLTVZPLZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04102742

Procedure details

pyruvate + NADH LDH LDH lactate + NAD
Name
pyruvate NADH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lactate NAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)[C:2]([CH3:4])=[O:3].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H:35]([N:37]5C=C(C(N)=O)C[CH:39]=[CH:38]5)[C@H:34]([OH:46])[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1.C([O-])(=O)C(C)[OH:53].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1>>[N:37]([CH2:4][CH2:2][OH:3])([CH2:35][CH2:34][OH:46])[CH2:38][CH2:39][OH:53] |f:0.1,2.3|

Inputs

Step One
Name
pyruvate NADH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
Step Two
Name
lactate NAD
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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